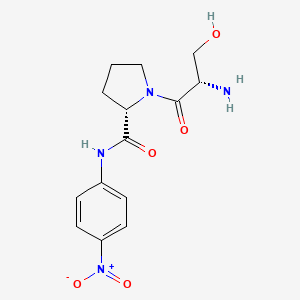

L-Seryl-N-(4-nitrophenyl)-L-prolinamide

Description

L-Seryl-N-(4-nitrophenyl)-L-prolinamide is a chiral N-aryl amino acid derivative combining L-serine, L-prolinamide, and a 4-nitrophenyl group. This compound is part of a broader class of N-arylated prolinamides, which are valued in drug discovery for their structural versatility and bioactivity .

Properties

CAS No. |

90145-70-3 |

|---|---|

Molecular Formula |

C14H18N4O5 |

Molecular Weight |

322.32 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H18N4O5/c15-11(8-19)14(21)17-7-1-2-12(17)13(20)16-9-3-5-10(6-4-9)18(22)23/h3-6,11-12,19H,1-2,7-8,15H2,(H,16,20)/t11-,12-/m0/s1 |

InChI Key |

OQKIUDMQNPMZAC-RYUDHWBXSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Prolinamide Derivatives with Varied Amino Acid Side Chains

Several analogues replace the serine moiety with other amino acids (Table 1):

Table 1: Structural Analogues of L-Seryl-N-(4-nitrophenyl)-L-prolinamide

The serine hydroxyl group enhances hydrogen bonding and aqueous solubility compared to glycine or alanine derivatives. Lysine’s amino group introduces cationic character, which may alter cellular uptake or target binding .

Thiadiazole-Based 4-Nitrophenyl Derivatives

1,3,4-Thiadiazole derivatives with 4-nitrophenyl groups (e.g., ) exhibit antimicrobial activity against E. coli and C. albicans. Unlike L-Seryl-prolinamide, these compounds feature a thiadiazole core, which increases rigidity and electron deficiency, likely contributing to their antimicrobial efficacy . This highlights the nitro group’s dual role: in prolinamides, it may stabilize anticancer interactions, while in thiadiazoles, it enhances antimicrobial targeting .

Anticancer Activity

The 4-nitrophenyl group may interact with cellular targets via π-π stacking or nitro-reductase activation, while the prolinamide backbone serves as a chiral scaffold .

Antimicrobial Activity

1,3,4-Thiadiazole derivatives () outperform L-Seryl-prolinamide in antimicrobial contexts, suggesting that bioactivity is highly structure-dependent. The nitro group’s electron-withdrawing effects may polarize the thiadiazole ring, enhancing membrane penetration .

Physicochemical Properties

Stability and Reactivity

The 4-nitrophenyl group in boronic acid derivatives () undergoes pH-dependent hydrolysis to 4-nitrophenol (rate constant: 0.0586 s⁻¹ at pH ~11). While L-Seryl-prolinamide lacks boronic acid functionality, its nitro group may confer similar pH sensitivity, necessitating stability studies in basic conditions .

Solubility and LogP

Serine’s hydroxyl group improves aqueous solubility compared to alanine or glycine derivatives. Lysine’s amino group further increases hydrophilicity but may reduce blood-brain barrier permeability .

Q & A

Q. What enzymatic strategies are effective for synthesizing L-prolinamide derivatives with high optical purity?

Enzymatic synthesis using immobilized Candida antarctica lipase B (CalB) variants in organic solvents (e.g., 2-methyl-2-butanol) enables racemization-free amidation of L-proline. Key parameters include substrate concentration (up to 145 mM), temperature (70°C), and enzyme engineering (e.g., CalBopt-24 T245S variant increases yield by 2×). This method achieves >99% enantiomeric excess (ee) and 86.4% atom efficiency, outperforming traditional chemical routes .

Q. How is enantiomeric purity of L-prolinamide hydrochloride validated during active pharmaceutical ingredient (API) development?

A reverse-phase HPLC (RP-HPLC) method with pre-column derivatization using Marfey’s reagent separates D- and L-prolinamide diastereomers. The Hypersil BDS C18 column resolves enantiomers with >3 resolution and <1.5 tailing factor. Quantitation limits are 0.075% (LOD) and 0.15% (LOQ) for D-prolinamide, ensuring compliance with pharmacopeial standards (e.g., ≤0.5% undesired isomer in Vildagliptin synthesis) .

Q. What analytical techniques are recommended for characterizing optical purity in L-prolinamide intermediates?

RP-HPLC with chiral derivatization is the gold standard. Recovery studies (spiking D-prolinamide into L-prolinamide hydrochloride) validate accuracy (98–102% recovery). Linearity ranges (0.15–0.75% for D-prolinamide) and precision (RSD <2%) ensure robustness. Alternative methods include polarimetry and chiral stationary phase chromatography .

Advanced Research Questions

Q. How can conflicting data on N-(4-fluorophenyl)-L-prolinamide’s stability under physiological conditions be resolved?

Design multi-condition stability assays:

- pH stability : Test solubility and degradation kinetics in buffers (pH 1–9) using UV-Vis or LC-MS.

- Thermal stability : Conduct accelerated stability studies (25–70°C) to model shelf-life.

- Biological matrices : Assess stability in simulated gastric fluid (SGF) and plasma via HPLC-UV. Cross-validate results with NMR for structural integrity .

Q. What experimental approaches optimize L-prolinamide derivatives for enhanced bioactivity in drug development?

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., fluorinated or nitro-substituted derivatives) and test inhibitory activity against targets like dipeptidyl peptidase IV (DPP-IV).

- Molecular docking : Use software (e.g., AutoDock) to predict binding affinities to receptors (e.g., 3GNU receptor).

- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., DPP-IV chromogenic substrates like glycylproline 4-nitroanilide) .

Q. How can racemization be minimized during large-scale synthesis of L-prolinamide intermediates?

- Biocatalytic control : Use immobilized CalB variants to avoid racemization at high temperatures.

- Process monitoring : Implement inline PAT (process analytical technology) tools like Raman spectroscopy to track ee in real-time.

- Solvent optimization : Replace halogenated solvents with 2-methyl-2-butanol to reduce side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of L-prolinamide derivatives?

- Standardize protocols : Use consistent solvents (e.g., DMSO, ethanol) and temperatures (e.g., 25°C) for solubility tests.

- Validate with multiple techniques : Compare shake-flask method results with nephelometry or UV-Vis spectroscopy.

- Purity verification : Confirm compound identity via NMR (¹H/¹³C) and HRMS to rule out impurities affecting solubility .

Methodological Tables

| Parameter | Optimal Conditions for Enzymatic Synthesis | Analytical Validation Criteria |

|---|---|---|

| Substrate concentration | 145 mM L-proline | Linearity range: 0.15–0.75% D-prolinamide |

| Temperature | 70°C | Precision: RSD <2% |

| Solvent | 2-methyl-2-butanol | Accuracy: 98–102% recovery |

| Enzyme variant | CalBopt-24 T245S | LOD: 0.075%; LOQ: 0.15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.